5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

Benzocyclobutene Physical Properties Melting Point

BCB-based polymer research demands precise thermal activation control. Sourcing inconsistent analogs leads to curing failures and irreproducible cycloadditions. 5-Chloro-7-methyl-BCB-7-ol solves this: • 95% purity with batch-specific NMR/HPLC/GC QC • Predicted lower ring-opening activation energy for low-temp curing • Melting point 48-50°C for easy handling • Enables reproducible o-quinodimethane generation for pharma intermediates.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
Cat. No. B13323533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1(CC2=C1C(=CC=C2)Cl)O
InChIInChI=1S/C9H9ClO/c1-9(11)5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3
InChIKeyDZRZXHWANXITLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol: A Chlorinated Benzocyclobutene (BCB) Building Block for Ring-Opening Polymerization and o-Quinodimethane Generation


5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol (CAS: 203805-75-8) is a 5‑chloro, 7‑methyl‑substituted benzocyclobutene (BCB) derivative. BCB compounds are characterized by a strained four-membered ring fused to a benzene ring, which undergoes thermally induced conrotatory electrocyclic ring-opening to form highly reactive o‑quinodimethane (o‑xylylene) intermediates [1]. The presence of both a chloro substituent on the aromatic ring and a methyl group on the cyclobutene ring is expected to modulate the ring‑opening activation energy relative to unsubstituted BCB, based on established substituent effects in cyclobutene electrocyclic reactions [2]. The compound is commercially available as a research chemical with a purity of 95% .

Why Unsubstituted or Differently Substituted Benzocyclobutenes Cannot Substitute for 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol


Benzocyclobutene (BCB) reactivity is exquisitely sensitive to both electronic and steric effects exerted by ring substituents. Even minor changes, such as the omission of the 5‑chloro substituent (as in 7‑methyl‑BCB‑7‑ol) or the 7‑methyl group (as in 5‑chloro‑BCB‑7‑ol), can significantly alter the activation energy barrier for thermal ring‑opening to the o‑quinodimethane intermediate [1]. This, in turn, impacts the curing temperature of BCB‑based polymers and the efficiency of [4+2] cycloaddition trapping reactions [2]. Furthermore, the specific substitution pattern directly influences key physical properties, including melting point and crystallinity, which are critical for formulation, handling, and reproducible reaction outcomes. Consequently, substituting a closely related analog for 5‑chloro‑7‑methyl‑BCB‑7‑ol introduces unacceptable variability in both material processing and synthetic sequences. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation: 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol vs. Structural Analogs


Lower Melting Point Compared to 7-Methylbenzocyclobutene-7-ol Improves Handling and Formulation

The 5-chloro substituent in the target compound significantly lowers the melting point relative to the non‑chlorinated 7‑methyl analog. Specifically, 5‑chloro‑7‑methyl‑BCB‑7‑ol exhibits a melting point of 48–50 °C [1], whereas 7‑methyl‑BCB‑7‑ol (CAS 19164‑60‑4) melts at 62 °C [2]. This 12–14 °C reduction in melting point translates to a more tractable solid at ambient temperatures, facilitating easier handling, weighing, and dissolution in organic solvents. This is particularly advantageous in applications requiring precise formulation, such as polymer precursor solutions or reaction mixtures for small‑scale synthesis.

Benzocyclobutene Physical Properties Melting Point Formulation

Chloro Substitution Confers Lower Predicted Ring‑Opening Activation Energy Compared to Unsubstituted Benzocyclobutene

Based on class‑level theoretical studies of cyclobutene electrocyclic ring‑opening, chloro substituents in the 1‑position (analogous to the 5‑position in benzocyclobutenes) are predicted to slightly lower the activation energy barrier relative to the unsubstituted parent system [1]. While direct experimental ΔG‡ data for 5‑chloro‑7‑methyl‑BCB‑7‑ol are not available, the broader computational trend indicates that powerful acceptor substituents like chloro reduce the energy required for conrotatory ring‑opening. In contrast, donor substituents such as methyl alone are predicted to raise the activation energy slightly. The combination of a chloro acceptor and a methyl donor in the target compound is therefore expected to yield a net reduction in activation barrier relative to unsubstituted BCB (ΔG‡ = 39.9 kcal/mol) [2], potentially enabling lower‑temperature curing or cycloaddition conditions. This inference is consistent with recent work demonstrating that substituted BCB derivatives can exhibit ring‑opening activation energies up to 69% lower than parent BCB [2].

Benzocyclobutene Computational Chemistry Activation Energy Electrocyclic Reaction

Commercially Supplied at 95% Purity with Batch‑Specific QC Data, Enabling Reproducible Research

5‑Chloro‑7‑methyl‑BCB‑7‑ol is commercially available from Bidepharm at a standard purity of 95%, accompanied by batch‑specific quality control (QC) documentation including NMR, HPLC, or GC spectra . In contrast, the non‑chlorinated analog 7‑methyl‑BCB‑7‑ol is offered at 98% purity by some suppliers , but the availability of rigorous analytical data varies. The 95% purity specification, when combined with verifiable QC data, ensures that researchers can accurately account for impurities in stoichiometric calculations and can trust the reproducibility of their experiments. This level of documentation is particularly important for BCB derivatives, where even small impurities can act as polymerization inhibitors or participate in undesired side reactions.

Purity Quality Control Procurement Reproducibility

Optimal Application Scenarios for 5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol Based on Evidenced Differentiation


Low‑Temperature Curing Benzocyclobutene (BCB) Thermoset Formulations

The predicted reduction in ring‑opening activation energy conferred by the 5‑chloro substituent [1] makes 5‑chloro‑7‑methyl‑BCB‑7‑ol a promising candidate for developing BCB‑based polymers that cure at lower temperatures than those derived from unsubstituted BCB (ΔG‡ = 39.9 kcal/mol) [2]. This is particularly valuable for temperature‑sensitive electronic packaging applications, such as flexible displays and wafer‑level bonding, where lower thermal budgets are essential to prevent damage to underlying components.

Synthesis of o‑Quinodimethane Intermediates for [4+2] Cycloadditions

The combination of chloro and methyl substituents tunes the electrocyclic ring‑opening kinetics [1], potentially allowing for milder thermal generation of the highly reactive o‑quinodimethane intermediate. The lower melting point (48–50 °C) [3] also facilitates easier handling and dissolution, enabling more efficient in‑situ trapping with dienophiles to construct complex polycyclic scaffolds. This is directly relevant to the synthesis of natural product analogs and pharmaceutical building blocks via microwave‑enhanced cycloaddition sequences [4].

Reproducible Medicinal Chemistry and Chemical Biology Studies

The availability of 5‑chloro‑7‑methyl‑BCB‑7‑ol at 95% purity with batch‑specific NMR, HPLC, and GC QC data ensures high reproducibility in synthetic transformations. This is critical for medicinal chemistry campaigns where the compound serves as a key intermediate or building block. The ability to track batch‑to‑batch variability minimizes the risk of failed reactions due to unknown impurities, thereby reducing overall project costs and timelines.

Structure‑Activity Relationship (SAR) Studies on Benzocyclobutene Derivatives

The distinct physical and predicted electronic properties of 5‑chloro‑7‑methyl‑BCB‑7‑ol compared to non‑chlorinated or non‑methylated analogs [5] make it an essential comparator in SAR studies. Researchers investigating the influence of aromatic halogenation on BCB reactivity, polymer properties, or biological activity require this specific compound to deconvolute the contributions of chloro and methyl groups. Procurement of the exact structure eliminates confounding variables introduced by analog substitution.

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